2-(tert-Butyl-dimethyl-silanyl)-oxazole
Description
Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. worktribe.comglobalresearchonline.netorganic-chemistry.org Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. organic-chemistry.org The stability of the oxazole ring, coupled with its capacity for diverse functionalization at the C2, C4, and C5 positions, makes it an attractive building block for the synthesis of complex molecules. globalresearchonline.net
Interplay of Organosilicon Chemistry and Heterocyclic Systems
Organosilicon chemistry has profoundly impacted organic synthesis, primarily through the use of silyl (B83357) groups as protecting agents, activating groups, and as precursors in carbon-carbon bond-forming reactions. The introduction of a silicon moiety onto a heterocyclic ring can dramatically alter its reactivity, enabling transformations that are otherwise challenging to achieve. Silylated heterocycles are key intermediates in a variety of cross-coupling reactions, offering a stable and less toxic alternative to other organometallic reagents. nih.gov
Structural and Synthetic Relevance of 2-Silylated Oxazoles
The silylation of oxazoles at the C2 position is of particular synthetic interest. The C2 proton of the oxazole ring is the most acidic, allowing for regioselective deprotonation and subsequent quenching with a silyl electrophile. clockss.org This provides a reliable method for the introduction of a silyl group at this position. The resulting 2-silylated oxazoles are stable compounds that can be readily purified and stored. The tert-butyldimethylsilyl (TBDMS) group is a popular choice for this purpose due to its steric bulk, which confers stability, and the well-established methods for its introduction and cleavage. wikipedia.orgresearchgate.net
The primary synthetic utility of 2-silylated oxazoles lies in their application as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. mdpi.com In this reaction, the carbon-silicon bond is activated by a fluoride (B91410) source or a base, enabling the transfer of the oxazole moiety to an organic halide or triflate. This reaction is a powerful tool for the formation of C-C bonds and the synthesis of 2-substituted oxazoles.
Overview of the Research Landscape for 2-(tert-Butyl-dimethyl-silanyl)-oxazole and Analogous Architectures
While specific, in-depth studies focusing exclusively on this compound are not abundant in the literature, its synthesis and reactivity can be inferred from studies on analogous 2-silylated oxazoles and the general principles of organosilicon chemistry. Research in this area is often centered on the development of new cross-coupling methodologies and the synthesis of biologically active molecules containing the oxazole core. The tert-butyldimethylsilyl group is frequently employed in these contexts due to its favorable properties. The following sections will delve into the known and projected synthesis and reactivity of this compound, drawing upon the foundational knowledge of oxazole and organosilicon chemistry.
Synthesis of this compound
The most direct and widely employed method for the synthesis of 2-silylated oxazoles involves the deprotonation of the parent oxazole at the C2 position, followed by quenching the resulting organolithium species with a suitable silyl halide.
Deprotonation of Oxazole
The proton at the C2 position of the oxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. clockss.org Treatment of oxazole with a strong base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), results in the formation of 2-lithiooxazole. clockss.orgnih.gov It is important to note that 2-lithiooxazole exists in equilibrium with its ring-opened isomer, an isocyanoenolate. clockss.org
Reaction with tert-Butyldimethylsilyl Chloride
The in situ generated 2-lithiooxazole is then treated with an electrophilic silicon source. For the synthesis of the target compound, tert-butyldimethylsilyl chloride (TBDMSCl) is the reagent of choice. wikipedia.org The reaction proceeds via nucleophilic attack of the 2-lithiooxazole on the silicon atom of TBDMSCl, displacing the chloride ion and forming the desired C-Si bond.
Table 1: Reaction Conditions for the Synthesis of this compound
| Step | Reagents and Conditions | Purpose |
| 1 | Oxazole, n-BuLi, THF, -78 °C | Deprotonation to form 2-lithiooxazole |
| 2 | tert-Butyldimethylsilyl chloride | Silylation of the 2-lithiooxazole |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the C-Si bond, which can be activated for use in cross-coupling reactions.
Hiyama Cross-Coupling Reactions
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. mdpi.com A key feature of this reaction is the requirement for an activating agent, typically a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that is more reactive towards transmetalation with the palladium catalyst. organic-chemistry.orgresearchgate.net
This compound can serve as the organosilane component in Hiyama couplings, allowing for the introduction of the oxazol-2-yl group onto various organic scaffolds. This is particularly useful for the synthesis of 2-aryl and 2-vinyl oxazoles.
Table 2: Generalized Hiyama Coupling of this compound
| Reactant 1 | Reactant 2 (R-X) | Catalyst | Activator | Product |
| This compound | Aryl halide/triflate | Pd(0) complex | TBAF | 2-Aryl-oxazole |
| This compound | Vinyl halide/triflate | Pd(0) complex | TBAF | 2-Vinyl-oxazole |
The general catalytic cycle for the Hiyama coupling involves:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) species.
Transmetalation: The activated organosilane transfers the oxazol-2-yl group to the palladium(II) center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst. nih.gov
The use of this compound in Hiyama couplings offers several advantages, including the stability and low toxicity of the organosilane reagent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-dimethyl-(1,3-oxazol-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOSi/c1-9(2,3)12(4,5)8-10-6-7-11-8/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKDPJJPMVPXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl Dimethyl Silanyl Oxazole and Its Silylated Counterparts
Reactivity Profiles of the 2-Silyloxazole Core
The silyl (B83357) group at C2 modulates the inherent reactivity of the oxazole (B20620) ring, affecting its susceptibility to both electrophilic and nucleophilic attack, as well as its participation in cycloaddition reactions.
The oxazole ring is an electron-deficient heterocycle, which makes it inherently less reactive towards electrophilic aromatic substitution (SEAr) than electron-rich systems like benzene (B151609) or pyrrole (B145914). wikipedia.orgwikipedia.org Electrophilic attack, when it does occur, generally happens at the C5 position, but this typically requires the presence of electron-donating groups on the ring to enhance its nucleophilicity. wikipedia.org
The introduction of a silyl group, such as the tert-butyldimethylsilyl group, at the C2 position further deactivates the oxazole ring towards electrophilic attack. libretexts.orgmasterorganicchemistry.com This deactivation stems from the electron-withdrawing inductive effect of the silicon atom, which reduces the electron density of the π-system. libretexts.orgassets-servd.host Consequently, 2-(tert-Butyl-dimethyl-silanyl)-oxazole is highly resistant to standard electrophilic aromatic substitution reactions. Successful substitutions would necessitate harsh reaction conditions or the presence of strong activating groups at other positions on the ring, a strategy that diverts from the direct functionalization of the silylated core.
| Property | Description | Impact on Reactivity |
| Ring Electronics | The oxazole ring is inherently π-electron deficient. | Low baseline reactivity towards electrophiles. |
| Silyl Group Effect | The silicon atom exerts an electron-withdrawing inductive effect. | Further decreases electron density in the ring, causing deactivation. libretexts.org |
| Site of Substitution | For activated oxazoles, electrophilic substitution occurs preferentially at the C5 position. wikipedia.org | The C2-silyl group directs away from itself and deactivates the entire ring. |
In contrast to its deactivation towards electrophiles, the C2 position of the oxazole ring is susceptible to nucleophilic attack due to its electron-deficient character. The C2 carbon is positioned between two electronegative heteroatoms (nitrogen and oxygen), which makes it electrophilic. Nucleophilic aromatic substitution (SNAr) can occur at the C2 position, particularly if a suitable leaving group is present. wikipedia.org
In 2-silyloxazoles, the silyl group can function as a leaving group, enabling nucleophilic substitution at the C2 position. This transformation, however, is not as common as other reactions involving the C-Si bond. A more significant reaction pathway involves the deprotonation at C2 of an unsubstituted oxazole to form a 2-lithiooxazole intermediate. wikipedia.org This highly reactive species exists in equilibrium with a ring-opened enolate-isonitrile, which can then be trapped by silylating agents to form the 2-silyloxazole. This process highlights the electrophilic nature of the silicon in the trapping step and the nucleophilic character of the C2 carbon upon deprotonation. Direct nucleophilic addition to the ring of this compound is less common but can be facilitated in fused ring systems or with highly activated nucleophiles. nih.gov
A significant and synthetically useful reaction of oxazoles is their participation as the diene component in Diels-Alder, or [4+2] cycloaddition, reactions. wikipedia.orgmasterorganicchemistry.com This reaction provides a powerful method for the synthesis of substituted pyridines. The oxazole ring acts as a masked diene, reacting with a dienophile (an alkene or alkyne) to form a bicyclic intermediate. This intermediate is often unstable and undergoes a retro-Diels-Alder reaction or rearrangement, typically involving the loss of a small molecule, to yield an aromatic pyridine (B92270) ring. wikipedia.org
The presence of a silyl group at the C2 position is compatible with this cycloaddition pathway. Silylated oxazoles react with a variety of electron-deficient dienophiles to afford pyridine derivatives. nih.gov The electronic nature of the substituents on the oxazole ring can influence the rate of the reaction, with electron-donating groups on the diene generally accelerating the cycloaddition. youtube.com
Table 1: Examples of Dienophiles in Diels-Alder Reactions with Oxazoles
| Dienophile | Structure | Resulting Product Type |
| Maleic anhydride (B1165640) | Pyridine dicarboxylic acid derivative | |
| Diethyl acetylenedicarboxylate | Pyridine dicarboxylate | |
| Acrylonitrile | Cyanopyridine | |
| N-Phenylmaleimide | Pyridine derivative after rearrangement |
Transformations Involving the Organosilicon Moiety
The tert-butyldimethylsilyl group is not merely a passive substituent; its C-Si bond can be actively involved in various chemical transformations, including rearrangements and C-C bond-forming reactions.
The Brook rearrangement is an anionic intramolecular migration of an organosilyl group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org The driving force for this [1,n]-migration is the formation of a thermodynamically stable silicon-oxygen bond. organic-chemistry.org The most common variant is the wikipedia.orgnih.gov-Brook rearrangement, which occurs when a silylcarbinol is treated with a catalytic amount of base. The base deprotonates the hydroxyl group to form an alkoxide, which then attacks the adjacent silicon atom, leading to a pentacoordinate silicon intermediate that resolves into a silyl ether and a carbanion. organic-chemistry.org
For a derivative of this compound to undergo a Brook rearrangement, a hydroxyl group must be strategically positioned relative to the silyl-bearing C2 carbon. For example, a reaction that introduces a hydroxymethyl group at the C2 position (via C-C bond formation, see 3.2.2, followed by reduction) would create the necessary α-silyl carbinol substrate. Subsequent treatment with a base would initiate the wikipedia.orgnih.gov-Brook rearrangement, transferring the silyl group from the C2 carbon to the adjacent oxygen atom. This process can be a key step in tandem reactions, where the carbanion generated by the rearrangement is trapped by an electrophile. organic-chemistry.org
The C-Si bond at the C2 position of the oxazole serves as a valuable handle for the formation of new carbon-carbon bonds, a process broadly described as carbodemetalation. The silyl group can be replaced by a carbon-based electrophile through several activation methods. This strategy effectively uses the silyl group as a stable surrogate for a more reactive organometallic species.
One common approach involves fluoride-mediated activation. A fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), coordinates to the silicon atom to form a hypervalent, pentacoordinate silicate (B1173343) intermediate. This process increases the electron density on the C2 carbon, rendering it sufficiently nucleophilic to attack a wide range of carbon electrophiles, such as aldehydes, ketones, or alkyl halides.
Alternatively, the C-Si bond can be converted to a C-metal bond via transmetalation, although this is less common for silicon compared to tin or boron. The resulting organometallic intermediate (e.g., an organolithium) can then react with electrophiles. These methods provide a reliable route to functionalize the C2 position, which is otherwise difficult to achieve through electrophilic substitution.
Table 2: Potential Electrophiles for Carbodemetalation at C2
| Electrophile Class | Example | Product of Reaction at C2 |
| Aldehydes | Benzaldehyde | α-Hydroxybenzyl group |
| Ketones | Acetone | 2-Hydroxyprop-2-yl group |
| Alkyl Halides | Iodomethane | Methyl group |
| Acyl Halides | Acetyl chloride | Acetyl group |
| Carbon Dioxide | CO₂ | Carboxylic acid group (after workup) |
Protodesilylation and Other Silyl Group Cleavage Reactions
Protodesilylation is a chemical reaction in which a silyl group is replaced by a proton. For this compound, this transformation is a key reaction, often employed to unmask the C-H bond at the 2-position of the oxazole. The cleavage of the C-Si bond can be initiated by various reagents, including acids, bases, and fluoride ions.
Under acidic conditions, the reaction is thought to proceed via protonation of the oxazole ring, which increases the electrophilicity of the carbon atom attached to the silicon. A subsequent nucleophilic attack by a counter-ion or solvent molecule at the silicon center facilitates the cleavage of the C-Si bond. For instance, mild acidic conditions using reagents like acetic acid or dilute hydrochloric acid have been shown to be effective in removing tert-butyldimethylsilyl (TBDMS) groups from hydroxyl functions, and similar principles are expected to apply to the C-Si bond in silylated oxazoles. nih.govelsevierpure.com The general mechanism for acid-catalyzed desilylation can be represented as follows:
Scheme 1: Plausible mechanism for acid-catalyzed protodesilylation of this compound.
Fluoride-ion-mediated cleavage is another highly effective method for the removal of silyl groups, owing to the high affinity of fluorine for silicon, resulting in the formation of a strong Si-F bond. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly employed for this purpose. The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate, which then breaks down to release the oxazolyl anion, which is subsequently protonated by the solvent or a proton source. While highly effective, the basicity of TBAF can sometimes lead to side reactions with base-sensitive functional groups. chemspider.com
The table below summarizes various conditions that can be employed for the cleavage of TBDMS groups, which are analogous to the conditions that would be used for this compound.
| Reagent/Catalyst | Conditions | Selectivity and Remarks | Reference |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Highly effective but basic, may affect base-sensitive groups. | chemspider.com |
| Hydrochloric acid (0.01 M) | Aqueous solution, pH 2.0 | Mild acidic conditions, useful in RNA synthesis. | nih.govelsevierpure.com |
| Acetic acid | Dilute aqueous solutions | Mild acidic conditions. | nih.govelsevierpure.com |
| Iron(III) tosylate | Catalytic, various solvents | Mild and chemoselective, does not affect TBDPS or Boc groups. | iwu.edu |
| Ammonium fluoride (NH4F) | Elevated temperature (e.g., 55°C) | Safer alternative to TEA·3HF, effective for TBDMS removal. | axolabs.com |
Theoretical and Computational Probing of Reaction Mechanisms
Computational chemistry provides powerful tools to gain deeper insights into the mechanisms of chemical reactions, including the protodesilylation and other transformations of this compound. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are particularly valuable in this regard.
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the mapping of the potential energy surface of a reaction and the determination of activation barriers, which are crucial for understanding reaction rates and mechanisms.
For the protodesilylation of this compound, DFT calculations could be employed to:
Model the step-wise versus concerted nature of the C-Si bond cleavage under different catalytic conditions (acidic, basic, or fluoride-mediated).
Investigate the structure of key intermediates, such as the pentacoordinate silicon species in fluoride-mediated cleavage.
Determine the transition state structures and their associated activation energies, providing a quantitative measure of the reaction feasibility.
Assess the role of the solvent in stabilizing intermediates and transition states.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these frontier orbitals are key to understanding chemical reactivity.
In the context of this compound, FMO analysis can provide insights into its reactivity towards electrophiles and nucleophiles.
Reaction with Electrophiles (e.g., protodesilylation): The HOMO of the silylated oxazole would be the key orbital involved in the initial interaction with an electrophile like H+. The location of the HOMO (i.e., the atoms with the largest orbital coefficients) would indicate the most likely site of electrophilic attack. It is expected that the HOMO would have significant density on the oxazole ring, making it susceptible to protonation.
Reaction with Nucleophiles (e.g., fluoride-mediated cleavage): The LUMO of the silylated oxazole would be the primary orbital interacting with a nucleophile like F-. The LUMO is expected to be localized around the C-Si bond, particularly with a large coefficient on the silicon atom, making it the site of nucleophilic attack.
Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Studies
When a chiral center is present in the reacting molecule or is formed during the reaction, the stereochemical outcome becomes a critical aspect to consider. Computational studies can be instrumental in predicting and explaining the diastereoselectivity or enantioselectivity of a reaction.
For reactions involving a chiral derivative of this compound, or if a reaction with a chiral reagent creates a new stereocenter, computational methods can be used to:
Model the different transition states leading to the various possible stereoisomers.
Calculate the relative energies of these transition states. According to transition state theory, the lowest energy transition state will correspond to the major product, thus allowing for the prediction of the stereochemical outcome.
An example of this approach can be seen in the computational investigation of intramolecular silyl nitronate cycloadditions, where molecular modeling was used to understand the observed chemo- and stereoselectivity. nih.gov Although this is a different reaction type, the methodology of comparing the energies of different diastereomeric transition states is directly applicable.
In the case of reactions of this compound, if, for instance, a chiral auxiliary were attached to the oxazole ring, DFT calculations could predict which face of the molecule would be more susceptible to attack by a reagent, thereby explaining the observed diastereoselectivity.
Advanced Applications and Emerging Research Horizons in Organosilicon Oxazole Chemistry
Catalytic Applications and Reagent Design
The strategic placement of a bulky silyl (B83357) group at the C2 position of the oxazole (B20620) ring can significantly influence the molecule's reactivity and its potential to act as a ligand or reagent. This substitution can modulate the electron density of the oxazole ring and provide steric hindrance, which are critical factors in designing selective chemical transformations.
While research specifically detailing 2-(tert-Butyl-dimethyl-silanyl)-oxazole as a chiral ligand is not extensively documented, the principles of ligand design in asymmetric catalysis suggest its potential. Chiral oxazoline-containing ligands are among the most successful classes of ligands in metal-catalyzed asymmetric reactions, valued for their accessibility, modular nature, and effectiveness in inducing high levels of enantioselectivity. bldpharm.com The core concept involves a chiral center on the oxazoline (B21484) ring, typically derived from a chiral amino alcohol, which influences the stereochemical outcome of a reaction when the ligand is coordinated to a metal center. bldpharm.comlnpu.edu.cn
The introduction of a TBDMS group at the 2-position of an oxazole or a related chiral oxazoline could serve several purposes in ligand design:
Steric Control: The bulky TBDMS group can create a well-defined steric environment around the metal center, influencing the approach of substrates and enhancing enantioselectivity.
Electronic Modulation: The silicon atom can affect the electronic properties of the oxazole ring, fine-tuning the ligand's interaction with the metal catalyst.
Structural Rigidity: The silyl group can enforce a more rigid conformation in the ligand-metal complex, which is often beneficial for achieving high stereocontrol.
The development of pyridinooxazoline (PyOx) ligands, for instance, highlights the success of hybrid ligand designs in asymmetric catalysis. rsc.orgnih.gov An organosilicon oxazole could be envisioned as a component of a bidentate or tridentate ligand, where the oxazole nitrogen and another donor atom coordinate to a metal. The performance of such ligands is often evaluated in benchmark asymmetric reactions.
Table 1: Representative Asymmetric Reactions Utilizing Chiral Oxazoline-Type Ligands
| Reaction Type | Catalyst System (Example) | Achieved Enantioselectivity (ee) |
| Friedel-Crafts Alkylation | Cu(OTf)₂ with bis(oxazolinyl)thiophene ligands | Up to 81% ee |
| Diels-Alder Reactions | Metal complexes with BOX or PyBOX ligands | Often >90% ee |
| Asymmetric Allylic Substitution | Palladium complexes with phosphino-oxazoline (PHOX) ligands | Often >95% ee |
| Henry (Nitroaldol) Reactions | Copper complexes with C₂-symmetric oxazoline ligands | Moderate to high ee |
This table presents data for established chiral oxazoline ligand classes to illustrate the potential performance targets for new organosilicon oxazole ligand designs.
The synthesis of new chiral ligands is a cornerstone of advancing asymmetric catalysis. nih.govresearchgate.net The development of organosilicon oxazole ligands would represent a novel subclass, with the potential for unique reactivity and selectivity profiles in various asymmetric transformations.
Oxazole and, more commonly, oxazoline rings are utilized in synthetic chemistry as protecting groups or activating groups for carboxylic acids. acs.org The oxazole ring itself is relatively stable to a range of reagents, yet it can be unmasked under specific conditions to reveal a carboxylic acid or its derivative.
The presence of a 2-silyl group, as in this compound, introduces a reactive site. The carbon-silicon bond at the C2 position is susceptible to cleavage. This reactivity could be exploited in the context of carboxylate activation. For instance, a synthetic strategy might involve the transformation of a carboxylic acid into a 2-substituted oxazole, which could then undergo a silylation step.
The resulting 2-silyloxazole could potentially serve as a latent acylating agent. The activation of this group, perhaps by a fluoride (B91410) source to cleave the silicon-carbon bond, could generate a reactive acyl species for subsequent nucleophilic attack. This approach would offer a novel method for the controlled release and reaction of carboxylic acid derivatives.
Modern methods for oxazole synthesis often involve the direct activation of carboxylic acids. nih.gov For example, a common route is the reaction of an activated carboxylic acid derivative with an isocyanide. nih.gov A plausible reaction mechanism involves the in-situ formation of an activated acyl intermediate which then reacts and cyclizes to form the oxazole ring. nih.gov The versatility of such synthetic routes allows for the incorporation of various functional groups, including silyl moieties, paving the way for the design of specialized reagents like this compound for applications in carboxylate chemistry.
Analytical and Spectroscopic Characterization Techniques for Organosilicon Oxazoles
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Silylotropy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organosilicon oxazoles in solution. Multinuclear NMR experiments, including ¹H, ¹³C, and ²⁹Si NMR, provide a complete picture of the molecular framework.
¹H and ¹³C NMR: The proton and carbon NMR spectra are fundamental for mapping the organic moieties of the molecule. For 2-(tert-Butyl-dimethyl-silanyl)-oxazole, the spectra would exhibit characteristic signals for the oxazole (B20620) ring protons and carbons, as well as for the tert-butyl and dimethylsilyl groups. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents. In substituted oxazoles, typical ¹³C NMR signals for the ring carbons appear at distinct chemical shifts, for instance, C-4 at ~108 ppm, C-5 at ~179 ppm, and the silyl-substituted C-2 appearing further downfield. beilstein-journals.org The tert-butyl group would present as a sharp singlet in the ¹H NMR spectrum and two distinct signals in the ¹³C NMR spectrum for the quaternary and methyl carbons. The dimethylsilyl methyl protons would also appear as a sharp singlet in the ¹H NMR spectrum.
Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H-4 | ¹H | ~7.2 - 7.5 | Singlet | Chemical shift is typical for oxazole ring protons. |
| H-5 | ¹H | ~7.8 - 8.1 | Singlet | Generally downfield compared to H-4. |
| Si-CH₃ | ¹H | ~0.3 - 0.5 | Singlet | Upfield shift due to silicon's electropositivity. |
| C-(CH₃)₃ | ¹H | ~1.0 - 1.2 | Singlet | Characteristic region for tert-butyl protons. |
| C-2 | ¹³C | ~165 - 175 | - | Silyl-substituted carbon, significantly downfield. |
| C-4 | ¹³C | ~125 - 130 | - | |
| C-5 | ¹³C | ~140 - 145 | - | |
| Si-CH₃ | ¹³C | ~ -2.0 - 0.0 | - | Characteristic upfield chemical shift for methyl groups attached to silicon. |
| C -(CH₃)₃ | ¹³C | ~20 - 25 | - | Quaternary carbon of the tert-butyl group. |
| C-(C H₃)₃ | ¹³C | ~28 - 32 | - | Methyl carbons of the tert-butyl group. |
²⁹Si NMR: ²⁹Si NMR spectroscopy provides direct information about the silicon environment. nih.gov Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can complicate spectral acquisition, it offers a wide range of chemical shifts sensitive to the electronic and steric environment of the silicon atom. huji.ac.ilpascal-man.com For this compound, the ²⁹Si chemical shift is expected in the typical range for tetraorganosilanes. The specific shift can provide insights into the degree of π-backbonding between the silicon d-orbitals and the oxazole ring. DFT studies have shown that deshielding in ²⁹Si NMR chemical shifts correlates with the energy of the σ* Si-C orbital, rather than simply the charge at the silicon atom. rsc.org
Silylotropy: Dynamic NMR techniques are employed to study silylotropy, a phenomenon involving the intramolecular migration of a silyl (B83357) group between different positions on a molecule. While less common for C-silylated azoles compared to N-silylated ones, temperature-dependent NMR studies could reveal if any dynamic exchange processes occur, potentially involving coordination of the oxazole nitrogen to the silicon center. Such processes would lead to changes in chemical shifts and coalescence of signals at specific temperatures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical method.
The mass spectrum is expected to show a clear molecular ion (M⁺) peak, confirming the molecular weight. The most characteristic fragmentation pathway for tert-butyldimethylsilyl derivatives involves the loss of the bulky tert-butyl group (a radical loss of 57 Da), leading to a highly abundant [M-57]⁺ ion. nih.govnih.gov This fragment is often the base peak in the spectrum and is a diagnostic marker for the TBDMS group. Further fragmentation of the oxazole ring can occur, typically involving the loss of CO or HCN, which is characteristic of the oxazole core. clockss.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and key fragments, allowing for the unambiguous confirmation of the elemental composition.
Interactive Table: Predicted Key Mass Fragments for this compound
| m/z Value (Predicted) | Ion Formula | Fragment Identity | Notes |
| 199 | [C₉H₁₇NOSi]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |
| 184 | [C₈H₁₄NOSi]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from the silyl group. |
| 142 | [C₅H₈NOSi]⁺ | [M-C(CH₃)₃]⁺ or [M-57]⁺ | Loss of the tert-butyl radical. This is expected to be a very prominent peak, likely the base peak. |
| 114 | [C₄H₈NSi]⁺ | [M-57-CO]⁺ | Subsequent loss of carbon monoxide from the [M-57]⁺ fragment. |
| 86 | [C₃H₈Si]⁺ | [Si(CH₃)₂C(CH₃)]⁺ | Fragment corresponding to the silyl moiety. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display a combination of absorption bands corresponding to the oxazole ring and the tert-butyldimethylsilyl group.
The oxazole ring vibrations include C=N and C=C stretching modes, typically found in the 1650-1500 cm⁻¹ region. The C-O-C stretching vibration of the oxazole ring usually appears around 1050-1150 cm⁻¹. nist.gov The C-H stretching of the aromatic oxazole protons is expected above 3000 cm⁻¹. The tert-butyldimethylsilyl group has several characteristic vibrations. The Si-C stretching vibrations are typically observed in the 850-750 cm⁻¹ region, often showing strong absorptions. The symmetric and asymmetric stretching of the C-H bonds in the methyl and tert-butyl groups will appear in the 2960-2850 cm⁻¹ range.
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 - 3150 | C-H Stretch | Oxazole Ring |
| ~2960 - 2850 | C-H Stretch (asymmetric & symmetric) | -CH₃ and -C(CH₃)₃ |
| ~1650 - 1500 | C=N and C=C Stretch | Oxazole Ring |
| ~1470, ~1370 | C-H Bend | -CH₃ and -C(CH₃)₃ |
| ~1250 | Si-CH₃ Symmetric Bend | Dimethylsilyl |
| ~1150 - 1050 | C-O-C Stretch | Oxazole Ring |
| ~840 - 780 | Si-C Stretch | Silyl Group |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound must be grown.
If a crystal structure were obtained, it would unequivocally confirm the connectivity of the atoms and provide valuable data on the geometry of the oxazole ring and the silicon center. For instance, analysis of related substituted oxazole structures has provided detailed bond lengths and angles for the heterocyclic ring. beilstein-journals.org The data would also reveal the conformation of the bulky tert-butyl group and how the molecules pack in the crystal lattice, which is governed by weak intermolecular forces such as van der Waals interactions.
Chromatographic Methods (e.g., GC, HPLC, TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating the target compound from starting materials, byproducts, and solvents, thereby assessing its purity and monitoring the progress of a chemical reaction.
Gas Chromatography (GC): Given the likely volatility of this compound, GC is a primary tool for purity analysis. nih.gov The compound is passed through a capillary column (e.g., with a nonpolar or medium-polarity stationary phase like DB-5 or ZB-1701), and its retention time is a characteristic property. nih.gov When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative information about the purity of the sample.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, suitable for less volatile or thermally sensitive compounds. For an organosilicon oxazole, reversed-phase HPLC using a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be effective for separation and purity assessment. Detection is typically achieved using a UV detector, as the oxazole ring contains a chromophore.
Thin-Layer Chromatography (TLC): TLC is a quick, inexpensive, and convenient method for monitoring reaction progress and identifying suitable solvent systems for column chromatography purification. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The separated components are visualized, often under UV light, allowing for a qualitative assessment of the reaction's completion.
Q & A
Q. What are the optimal synthetic routes for 2-(tert-Butyl-dimethyl-silanyl)-oxazole, and how does the silyl group influence reaction yields?
Methodological Answer: The tert-butyl-dimethyl-silanyl (TBS) group is typically introduced via silylation of hydroxyl or amine precursors. A two-step approach is common:
Oxazole core synthesis using Robinson-Gabriel cyclization (2-acylamino ketone dehydration) .
Silylation with tert-butyldimethylsilyl chloride (TBSCl) in anhydrous conditions (e.g., DMF, 0–25°C, 12–24 hrs) .
Key Factors:
- Steric hindrance from the TBS group reduces nucleophilicity, requiring longer reaction times.
- Yields drop if moisture is present (TBS groups hydrolyze to silanols).
Q. How can NMR and mass spectrometry differentiate this compound from analogous derivatives?
Methodological Answer:
- ¹H NMR: The TBS group shows a singlet at δ 0.8–1.2 ppm (9H, tert-butyl) and δ 0.1–0.3 ppm (6H, Si-CH3) .
- ¹³C NMR: Si-C peaks appear at δ 18–25 ppm (Si-CH3) and δ 25–30 ppm (tert-butyl).
- HRMS: Molecular ion [M+H]+ matches m/z 241.2 (C11H21NOSi+). Fragmentation at Si-O bonds confirms silyl attachment .
Q. What are the stability challenges for this compound under acidic/basic conditions?
Methodological Answer: The TBS group is acid-labile but stable in bases.
- Acidic Conditions (pH < 4): Rapid hydrolysis to 2-hydroxyoxazole (half-life < 1 hr in 1M HCl) .
- Basic Conditions (pH 8–12): Stable for >48 hrs (e.g., in NaHCO3 buffer) .
Storage Recommendations: Anhydrous solvents (THF, DCM) at -20°C under argon .
Advanced Research Questions
Q. How does the TBS group influence regioselectivity in electrophilic substitution reactions?
Methodological Answer: The TBS group acts as a steric shield, directing electrophiles to the oxazole’s 4- or 5-positions.
- Nitration: HNO3/H2SO4 at 0°C yields 4-nitro derivatives (85% selectivity) .
- Halogenation: NBS in CCl4 favors 5-bromo products (70% yield) .
Mechanistic Insight: DFT studies show reduced electron density at C2 due to Si-O electron withdrawal .
Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies (AutoDock Vina): The TBS group’s hydrophobicity enhances binding to lipophilic enzyme pockets (e.g., cytochrome P450).
- DFT (B3LYP/6-31+G(d)): Charge transfer from oxazole’s nitrogen to the TBS group increases binding affinity by 15% vs. non-silylated analogs .
Validation: Correlate with in vitro assays (e.g., IC50 for enzyme inhibition) .
Q. How to resolve contradictions in reported biological activity data for TBS-oxazole derivatives?
Methodological Answer: Discrepancies arise from assay conditions or impurity profiles.
- Case Study: Anticancer activity varied (IC50: 2–50 μM) due to:
- Solvent Effects: DMSO (used in stock solutions) oxidizes TBS groups at >1% v/v .
- Purity: HPLC-MS thresholds (<95% purity skew IC50 by 3-fold) .
Resolution: Standardize assay protocols (e.g., <0.1% DMSO, >98% purity) and validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .
Q. Can this compound serve as a fluorophore in ESIPT studies?
Methodological Answer: The TBS group disrupts excited-state intramolecular proton transfer (ESIPT) by:
- Steric Effects: Prevents planarization of the oxazole-phenol system.
- Electronic Effects: Si-O reduces H-bond strength (IR: νO-H shifts from 3200 → 3400 cm⁻¹) .
Alternative Design: Replace TBS with smaller groups (e.g., methyl) to restore ESIPT emission at 450 nm .
Q. Data Gaps & Future Directions
- Thermodynamic Data: Melting/boiling points for TBS-oxazole remain uncharacterized (priority for formulation studies).
- In Vivo Toxicity: No ADMET data available; recommended for preclinical profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
